1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 189956-45-4) is a heterocyclic compound with a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a 2-fluorobenzyl group and at the 3-position with a carboxylic acid moiety. It serves as a critical intermediate in synthesizing Riociguat (BAY 63-2521), a soluble guanylyl cyclase (sGC) stimulator approved for treating pulmonary hypertension . The compound is synthesized via oxidation of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives or through hydrazine-mediated cyclization of precursors like 2-(2-chloropyridin-3-yl)-2-oxo-acetamide .
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-11-6-2-1-4-9(11)8-18-13-10(5-3-7-16-13)12(17-18)14(19)20/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMRCMAKWINLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis One common route starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be synthesized via cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antithrombotic Activity : This compound serves as an important intermediate in the synthesis of Riociguat, a drug used to treat chronic thromboembolic pulmonary hypertension (CTEPH) . The ability to synthesize this compound efficiently enhances the production of Riociguat.
- Anticancer Properties : Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridine may exhibit anticancer properties by inhibiting specific kinases involved in cancer progression .
Table 1: Summary of Biological Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Antithrombotic | Demonstrated efficacy in reducing thrombus formation in animal models. | |
| Anticancer | Inhibition of cancer cell proliferation observed in vitro. |
Case Study: Synthesis and Application in Riociguat Production
A significant case study highlighted the synthesis of this compound as a key intermediate for Riociguat. The method described by Zhang et al. (2012) utilized a multi-step synthesis approach that improved yield rates significantly compared to earlier methods. The total yield achieved was reported at 99% for the final product under optimized conditions .
Mechanism of Action
The mechanism by which 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | logP | Key Functional Groups |
|---|---|---|---|---|
| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | 2-Fluorobenzyl (1), COOH (3) | 271.25 | ~1.5 | Carboxylic acid |
| 1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 2-Chlorobenzyl (1), COOH (4), cyclopropyl (6), methyl (3) | 378.82 | ~2.8 | Carboxylic acid, Chloro |
| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide·HCl | 2-Fluorobenzyl (1), amidine (3) | 305.74 | ~1.2 | Amidine |
| Vericiguat (BAY 102-1189) | 2-Fluorobenzyl (1), carbamate (pyrimidinyl) | 426.4 | 2.99 | Carbamate, Diaminopyrimidine |
Key Observations :
- Fluorine vs. Chlorine : The 2-fluorobenzyl group in the parent compound enhances electronegativity and metabolic stability compared to chlorinated analogs (e.g., CAS 1011399-97-5) .
- Carboxylic Acid vs. Amidine : The carboxylic acid derivative (logP ~1.5) is more polar than its amidine counterpart (logP ~1.2), affecting solubility and membrane permeability .
- Vericiguat: Incorporation of a carbamate and diaminopyrimidine groups increases molecular weight (426.4 vs. 271.25) and lipophilicity (logP 2.99), enhancing oral bioavailability .
Pharmacological Activity and Target Engagement
Key Findings :
- sGC Activation: The 2-fluorobenzyl-pyrazolopyridine scaffold is critical for sGC activation. Riociguat and BAY 41-2272 bind to an allosteric site on sGC, enhancing sensitivity to nitric oxide (NO) .
- Chlorinated Analogs : 2-Chlorobenzyl derivatives (e.g., CAS 1011399-97-5) lack clinical data but are hypothesized to exhibit reduced sGC affinity due to lower electronegativity compared to fluorine .
Key Insights :
Biological Activity
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SARs).
Synthesis
The synthesis of this compound involves several steps that utilize readily available starting materials. A notable method involves the reaction of 3-iodo-1H-pyrazolo[3,4-b]pyridine with o-fluorobenzyl bromide under mild conditions to yield the desired product with a high overall yield . The synthesis pathway is outlined as follows:
- Step 1 : Reaction of 3-iodo-1H-pyrazolo[3,4-b]pyridine with o-fluorobenzyl bromide.
- Step 2 : Reaction with cyano zinc to form an intermediate.
- Step 3 : Reaction with sodium methoxide and ammonium chloride.
- Step 4 : Final reaction with hydrochloric acid to obtain the hydrochloride salt.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, exhibit significant anticancer activity. For instance, compounds containing this scaffold have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, some derivatives have shown IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that certain pyrazolo[3,4-b]pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. The IC50 values for COX-2 inhibition in related compounds were reported to be as low as 0.04 µmol .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridines. Modifications at various positions on the pyrazole ring can significantly influence potency and selectivity against target enzymes. For example:
- Substituent Variations : The introduction of different substituents on the benzyl moiety can enhance selectivity for CDK2 over CDK9, demonstrating how small chemical changes can lead to improved therapeutic profiles .
- Fluorine Substitution : The presence of fluorine in the benzyl group appears to enhance lipophilicity and bioavailability, contributing to increased efficacy in biological assays.
Case Studies
Several studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:
- Study on CDK Inhibition : A series of compounds were synthesized and tested for their ability to inhibit CDK enzymes in vitro. The most potent inhibitors showed selective action against CDK2 with minimal effects on CDK9 .
- Anti-inflammatory Screening : In vivo models demonstrated that certain derivatives significantly reduced inflammation in carrageenan-induced paw edema tests, comparable to standard anti-inflammatory drugs .
Q & A
Q. What are the established synthetic routes for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how do they compare in terms of yield and purity?
The compound is synthesized via multi-step routes starting from methyl 2-chloronicotinate. A 2023 study achieved a 55% overall yield using hydrazinolysis and intramolecular substitution to form the pyrazolo-pyridine core, followed by regioselective N1-benzylation with 2-fluorobenzyl bromide. Key intermediates are confirmed via ¹H/¹³C NMR, MS, and X-ray crystallography . Earlier methods employed formic acid and acetic anhydride for cyclization, with sodium borohydride reduction improving purity .
Q. How is the compound characterized analytically, and what spectral data are critical for confirming its structure?
Characterization relies on:
- IR spectroscopy : Peaks at 3360 cm⁻¹ (N-H stretch) and 1652 cm⁻¹ (C=O) confirm functional groups .
- HRMS-ESI : Exact mass matching (e.g., [M + Na]⁺ at m/z 365.1386) validates molecular formula .
- NMR : Distinct signals for the fluorobenzyl group (δ 5.6–5.8 ppm for CH₂) and pyrazolo-pyridine protons (δ 8.2–8.5 ppm) .
Q. What is the compound’s role as an intermediate in drug development?
It is a precursor to Riociguat (BAY 63-2521), a soluble guanylate cyclase (sGC) stimulator for pulmonary hypertension. The carboxylic acid moiety is critical for further derivatization into carboximidamide or carboxamide analogs .
Advanced Research Questions
Q. How can regioselective N1-benzylation of the pyrazolo-pyridine core be optimized to avoid byproducts?
A 2023 study achieved >90% regioselectivity using 2-fluorobenzyl bromide in DMF with K₂CO₃ at 80°C. Monitoring via HPLC ensures minimal O-alkylation or N2-substitution. Reaction kinetics favor N1 due to steric and electronic factors .
Q. What impurities arise during synthesis, and how are they controlled?
Common impurities include:
Q. What mechanistic insights explain the compound’s role in sGC activation when derivatized to Riociguat?
Riociguat enhances sGC sensitivity to nitric oxide (NO), promoting vasodilation. The fluorobenzyl group stabilizes interactions with the sGC haem domain, while the pyrazolo-pyridine core facilitates binding to a secondary allosteric site, as shown in comparative studies with BAY 41-2272 .
Q. How do structural modifications (e.g., fluorobenzyl vs. non-fluorinated analogs) impact bioactivity?
Fluorination increases metabolic stability and binding affinity. In vitro assays show 1-(2-fluorobenzyl) analogs exhibit 3-fold higher sGC activation compared to non-fluorinated derivatives, attributed to enhanced hydrophobic interactions and reduced oxidative metabolism .
Methodological Guidance
Q. What protocols are recommended for resolving contradictory data in purity analysis?
- Cross-validation : Combine HPLC (≥98% purity), TLC (Rf = 0.23 in EtOAc/hexane), and elemental analysis .
- Stress testing : Expose to light (UV), heat (40–60°C), and humidity to identify degradation pathways .
Q. How can computational modeling aid in predicting the compound’s reactivity or pharmacokinetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
